5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole
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Overview
Description
5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole is a heterocyclic compound that features a fused indole and thiazole ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate indole derivative in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds have a similar fused ring system but differ in the position of the sulfur and nitrogen atoms.
Indole Derivatives: Compounds like indole-3-carbinol share the indole ring but lack the thiazole moiety.
Uniqueness
5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole is unique due to its specific ring fusion and the presence of both indole and thiazole moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
137053-30-6 |
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Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
7-methoxy-4H-[1,2]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C10H8N2OS/c1-13-6-2-3-9-7(4-6)8-5-11-14-10(8)12-9/h2-5,12H,1H3 |
InChI Key |
DWEXGNMZIFKFOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=NS3 |
Origin of Product |
United States |
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